molecular formula C12H11ClFN B171649 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride CAS No. 139769-18-9

3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride

Cat. No. B171649
M. Wt: 223.67 g/mol
InChI Key: YKGDEUOROHULIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride is a chemical compound with the molecular formula C12H11ClFN. It has a molecular weight of 223.67 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride can be represented by the canonical SMILES string C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F.Cl . The InChI key for this compound is LNUWHWWGZKEETJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride is a solid substance . It has a molecular weight of 223.67 . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Synthesis and Derivatives

The compound 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride has been explored in various synthetic pathways. For example, a study by Anderson et al. (1988) involved the synthesis of 3-fluoro-1-aminoadamantane, a derivative of the title compound, through a convenient and rapid three-step reaction sequence (Anderson, Burks, & Harruna, 1988).

Fluorescence Detection and Spectroscopy

In the field of fluorescence detection and spectroscopy, the compound has seen significant application. Shaferov et al. (2020) used a palladium-catalyzed amination to synthesize optically active 3,3’-diaminosubstituted biphenyl derivatives, closely related to the compound . These compounds were then employed as enantioselective fluorescent detectors for amino alcohols and metal cations (Shaferov et al., 2020).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride have been synthesized and tested for their biological activities. Egawa et al. (1984) developed various compounds with substituted cyclic amino groups at C-7, demonstrating significant antibacterial activity in vitro and in vivo, indicative of the potential for developing new pharmaceutical agents (Egawa et al., 1984).

Material Science and OLEDs

In material science, particularly in the development of OLEDs (Organic Light-Emitting Diodes), the compound has been utilized. Liu et al. (2016) synthesized a new bipolar fluorophore for use in green and orange-red phosphorescent OLEDs, which shows the potential of such compounds in advanced electronic applications (Liu et al., 2016).

properties

IUPAC Name

2-(3-fluorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGDEUOROHULIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374575
Record name 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride

CAS RN

139769-18-9
Record name 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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